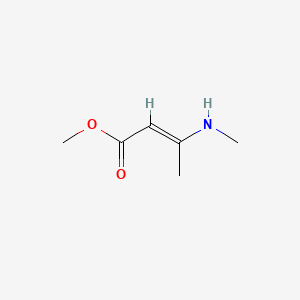

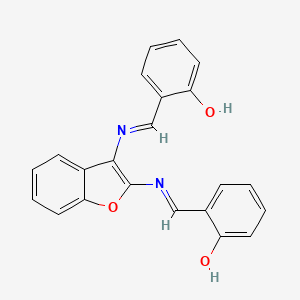

N,N'-Bis-salicylidene-2,3-diamino-benzofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Magnesium Determination in Renal Tubular Fluid : Brunette and Crochet (1975) demonstrated the use of N,N'-bis-salicylidene 2,3, diamino benzofuran (SABF) in a fluorometric method for determining magnesium in nanoliter volumes of renal tubular fluid. This technique overcomes interference issues and can be applied to urinary magnesium determination as well (Brunette & Crochet, 1975).

Electropolymerization and Metal Complexes : Reddinger and Reynolds (1998) reported the oxidative electropolymerization of bis(salicylidene) metal complexes to create polymers with various backbone constitutions and film colors. This research highlights the potential of N,N'-bis-salicylidene derivatives in developing electrochromic properties (Reddinger & Reynolds, 1998).

Synthesis and Antimicrobial Activity of Schiff Base Ligands : Ugwu et al. (2017) synthesized metal complexes using Schiff bases, including N,N'-bis-salicylidene-3,5-diaminobenzoic acid. These ligands and their complexes showed inhibitory activity against various gram-negative and gram-positive organisms, indicating their potential in antimicrobial applications (Ugwu et al., 2017).

Cobalt(III) Schiff Base Complexes in Structural and Electrochemical Studies : Pogány et al. (2017) synthesized and characterized new cobalt(III) Schiff base complexes, including derivatives of N,N'-bis-salicylidene. These complexes were studied for their redox properties, indicating their relevance in electrochemical applications (Pogány et al., 2017).

Protein Binding and Cytotoxic Activities of Oxido-Vanadium(V) Salan Complexes : Patra et al. (2021) explored the interaction of salan-V(V) complexes, including derivatives of N,N'-bis-salicylidene, with proteins. These complexes showed cytotoxicity against various cell lines, suggesting their potential in medicinal chemistry (Patra et al., 2021).

Luminescent Properties in Zinc(II) N,N'-Bis(salicylidenes) : Barboza et al. (2015) investigated the luminescent properties and excited state internal proton transfer in zinc(II) N,N'-bis(salicylidenes). The study provides insights into the photoluminescent properties under different conditions, which is useful in the field of photoluminescence (Barboza et al., 2015).

Corrosion Inhibition in Hydrochloric Acid Media : Fakrudeen et al. (2012) synthesized Schiff base compounds, including N,N'-bis(salicylidene)-1,4-diaminophenelyne, and evaluated their effectiveness as corrosion inhibitors on AA6061 and AA6063 alloys in hydrochloric acid. This research is significant for corrosion protection in industrial applications (Fakrudeen et al., 2012).

Mécanisme D'action

Propriétés

IUPAC Name |

2-[[2-[(E)-(2-hydroxyphenyl)methylideneamino]-1-benzofuran-3-yl]iminomethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3/c25-18-10-4-1-7-15(18)13-23-21-17-9-3-6-12-20(17)27-22(21)24-14-16-8-2-5-11-19(16)26/h1-14,25-26H/b23-13?,24-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJRRXSNHBYISQ-TWPICZTKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=C(OC3=CC=CC=C32)N=CC4=CC=CC=C4O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C=NC2=C(OC3=CC=CC=C32)/N=C/C4=CC=CC=C4O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90711214 |

Source

|

| Record name | 6,6'-[1-Benzofuran-2,3-diylbis(azanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90711214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis-salicylidene-2,3-diamino-benzofuran | |

CAS RN |

15108-19-7 |

Source

|

| Record name | 6,6'-[1-Benzofuran-2,3-diylbis(azanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90711214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B1143775.png)

![1,3,3-Trimethyl-2-[4-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium perchlorate](/img/structure/B1143778.png)

![Disodium 3-[[4-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate](/img/structure/B1143780.png)

![3-Ethyl-5-[1-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1143782.png)

![Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1143791.png)